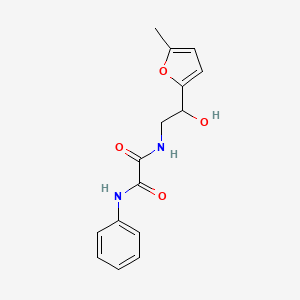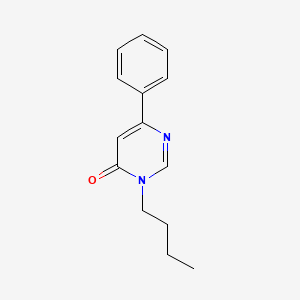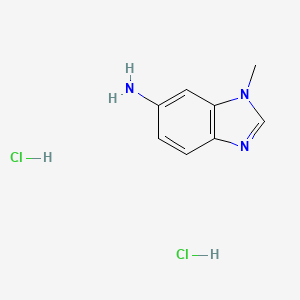![molecular formula C10H15FN4 B2371798 {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820579-92-7](/img/structure/B2371798.png)
{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and orientation of these rings can influence the compound’s properties and interactions .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 133.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 133.090292168 g/mol. Its topological polar surface area is 23.5 Ų. It has a heavy atom count of 9 .
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis Techniques : Mukaiyama et al. (1976) described the synthesis of carboxamides using amines and carboxylic acids with a pyrimidine derivative, demonstrating the chemical versatility of such compounds (Mukaiyama et al., 1976).
- Derivative Development : Pivazyan et al. (2019) synthesized derivatives of pyrimidin-4-yl compounds, showing their utility in creating biologically active molecules, particularly as plant growth stimulators (Pivazyan et al., 2019).
Biological and Pharmacological Activities
- Antimicrobial Activity : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with antibacterial and antifungal properties, indicating the potential of pyrimidine derivatives in developing new antimicrobials (Mallikarjunaswamy et al., 2013).
- Cholinesterase Inhibition : Mohamed et al. (2011) developed 2,4-disubstituted pyrimidine derivatives with cholinesterase and amyloid-β aggregation inhibition properties, suggesting potential applications in treating neurodegenerative diseases (Mohamed et al., 2011).
- Phosphodiesterase Inhibition : Verhoest et al. (2012) identified a pyrimidine derivative as a selective PDE9A inhibitor, showing potential in treating cognitive disorders (Verhoest et al., 2012).
- Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) found that pyrimidine-based Schiff bases are effective corrosion inhibitors for mild steel in acidic environments (Ashassi-Sorkhabi et al., 2005).
Chemical Properties and Transformations
- Biotransformation : Lindgren et al. (2013) explored the biotransformation of aminoisoindole inhibitors, providing insights into the metabolic fate of aryl-pyrimidine-containing compounds (Lindgren et al., 2013).
- Hydrogen-bond Basicity : Graton et al. (2001) established a scale of hydrogen-bond basicity for secondary amines, including pyrrolidines, contributing to understanding their chemical interactions (Graton et al., 2001).
Miscellaneous Applications
- Radiotherapy Enhancement : Jung et al. (2019) found that phenylpyrimidine derivatives can act as radiosensitizers, enhancing the effectiveness of radiotherapy in cancer treatment (Jung et al., 2019).
Propriétés
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDSCZDHJPPRI-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1C2=NC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1C2=NC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)


![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)


![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)


![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)
